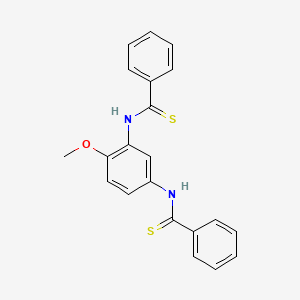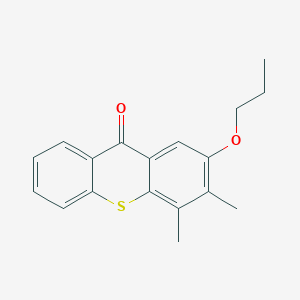
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photoinitiating properties, making them valuable in various industrial applications, particularly in the field of photopolymerization. This compound is characterized by its unique structure, which includes a thioxanthone core substituted with dimethyl and propoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenol and 2-propoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, often involving the use of a Lewis acid catalyst like aluminum chloride.
Oxidation: The final step involves the oxidation of the cyclized product to yield this compound. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the reagents used.
科学的研究の応用
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one has several scientific research applications:
Photoinitiators: It is widely used as a photoinitiator in the polymerization of monomers to form polymers. This application is crucial in the production of coatings, inks, and adhesives.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Material Science: It is employed in the development of advanced materials with specific optical properties, such as photonic crystals and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. Upon exposure to UV or visible light, the compound undergoes a photochemical reaction, leading to the formation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of polymers. The molecular targets and pathways involved in this process include the activation of carbon-carbon double bonds in monomers and the subsequent propagation of the polymer chain.
類似化合物との比較
Similar Compounds
- 2,4-Diethyl-9H-thioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
- 1-Chloro-4-propoxy-9H-thioxanthen-9-one
Uniqueness
3,4-Dimethyl-2-propoxy-9H-thioxanthen-9-one stands out due to its specific substitution pattern, which imparts unique photophysical properties. The presence of both dimethyl and propoxy groups enhances its solubility and reactivity, making it a more efficient photoinitiator compared to its analogs. Additionally, its ability to generate free radicals under mild conditions makes it a valuable compound in various industrial and research applications.
特性
CAS番号 |
106221-22-1 |
|---|---|
分子式 |
C18H18O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
3,4-dimethyl-2-propoxythioxanthen-9-one |
InChI |
InChI=1S/C18H18O2S/c1-4-9-20-15-10-14-17(19)13-7-5-6-8-16(13)21-18(14)12(3)11(15)2/h5-8,10H,4,9H2,1-3H3 |
InChIキー |
SQBMEZSIKMGNRB-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


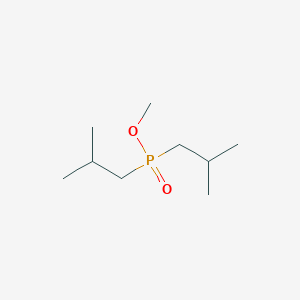
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
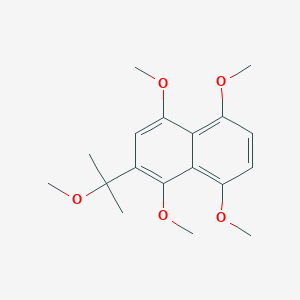

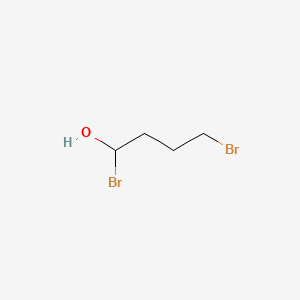
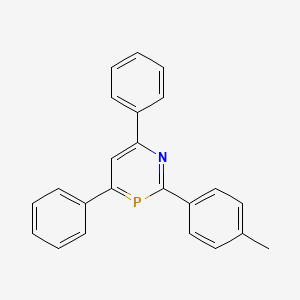
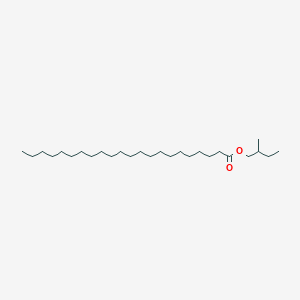
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
methyl}benzene](/img/structure/B14318927.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
